2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a substituted imidazole derivative featuring a thioacetamide linker. Its structure includes:
- A 4-methoxyphenyl group at the 5-position of the imidazole ring.
- A 4-(trifluoromethoxy)phenyl group at the 1-position of the imidazole.
- A thioacetamide side chain with an N-methyl substitution.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-24-18(27)12-30-19-25-11-17(13-3-7-15(28-2)8-4-13)26(19)14-5-9-16(10-6-14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJNVRYTBZXFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features an imidazole ring substituted with both a methoxyphenyl and a trifluoromethoxyphenyl group, along with a thioether linkage and an N-methylacetamide moiety. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 4.3 |
| HeLa | 2.21 |
| Jurkat | 28.33 |
| SiHa | 1.34 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Its mechanism involves the inhibition of bacterial enzyme activity, which is crucial for bacterial survival and replication.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, inhibiting their activity. This is particularly relevant in cancer biology where it may inhibit enzymes that promote tumorigenesis.
- Signal Transduction Modulation : Interaction with cellular receptors can lead to alterations in signal transduction pathways that regulate cell growth and apoptosis.
- Caspase Activation : The induction of apoptosis appears to be mediated by the activation of caspases, which are critical for the execution phase of cell apoptosis.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells revealed that treatment led to a significant decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis markers, confirming that the compound triggers caspase-dependent pathways .
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the imidazole core or the acetamide side chain:
Table 1: Key Structural Comparisons
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
